N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide
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Description
N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
Research into compounds similar to N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide has focused on their synthesis for use as antimicrobial and anticancer agents. A study detailed the facile synthesis of new heterocyclic compounds containing a sulfamoyl moiety, showcasing their application as antimicrobial agents. These compounds were synthesized through various chemical reactions, producing derivatives such as pyridazine and triazine. Selected compounds demonstrated moderate to high antimicrobial activities, underlining their potential in developing new antimicrobial treatments (Darwish, 2014).
Another study explored the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. The research aimed at creating compounds suitable as antibacterial agents, with several synthesized compounds showing high activities. This research contributes to the development of new antibacterial drugs, offering a basis for further investigation into sulfonamide-based therapies (Azab, Youssef, & El-Bordany, 2013).
Antiviral Research
In the realm of antiviral drug discovery, a review highlighted the cyclotriazadisulfonamide compounds among others for their potential in treating viral infections. While not directly mentioning the compound , this review underscores the importance of chemical derivatives in developing antiviral treatments, showcasing the versatility of sulfonamide compounds in medical research (De Clercq, 2009).
Molecular Docking Studies
Research also extends into the computational and theoretical realm, with studies employing molecular docking to evaluate the potential of sulfonamide derivatives as inhibitors against specific proteins. This approach is crucial in understanding the interaction between potential drug compounds and biological targets, paving the way for the development of targeted therapies (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-20(27)24-17-4-6-18(7-5-17)31(29,30)23-12-3-15-26-21(28)9-8-19(25-26)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKNVPSVDSGKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.